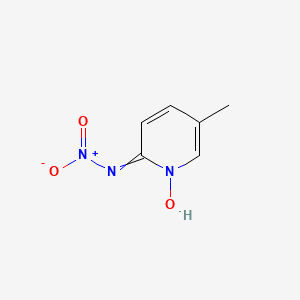
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a hydroxy group and a nitramide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide typically involves the reaction of 1-hydroxy-5-methylpyridin-2(1H)-one with nitramide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitramide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-keto-5-methylpyridin-2(1H)-ylidene nitramide.
Reduction: Formation of N-(1-amino-5-methylpyridin-2(1H)-ylidene)nitramide.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitramide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole: Similar in having a hydroxy group and a pyridine ring, but differs in the overall structure and functional groups.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Shares the hydroxy group but has a different ring structure and functional groups.
Uniqueness
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is unique due to its specific combination of a hydroxy group and a nitramide group on a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
CAS No. |
85060-30-6 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(1-hydroxy-5-methylpyridin-2-ylidene)nitramide |
InChI |
InChI=1S/C6H7N3O3/c1-5-2-3-6(7-9(11)12)8(10)4-5/h2-4,10H,1H3 |
InChI Key |
NFXSYSMIEOEOES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N[N+](=O)[O-])C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
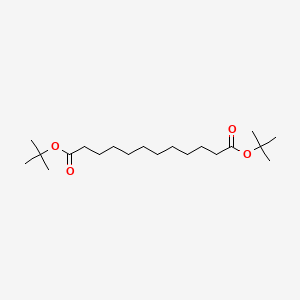
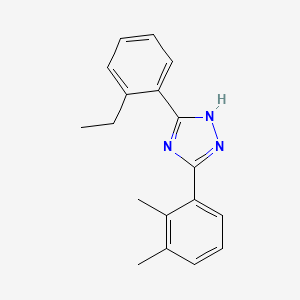
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
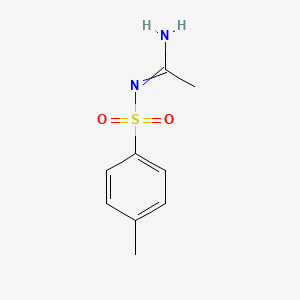
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
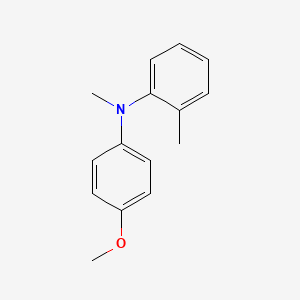
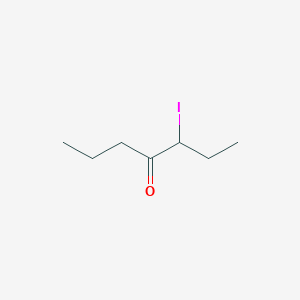
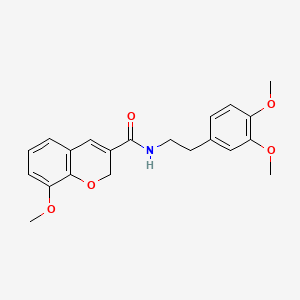
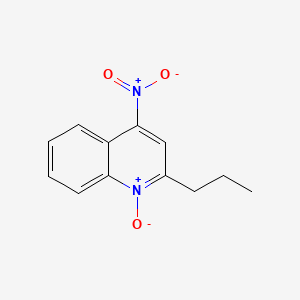
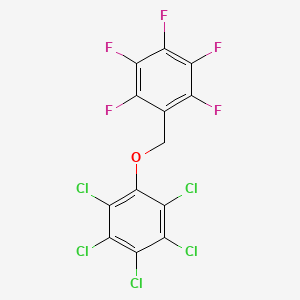
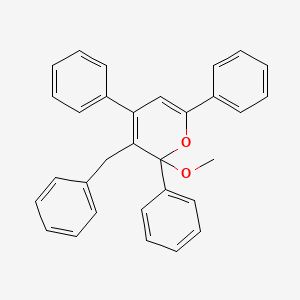
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
